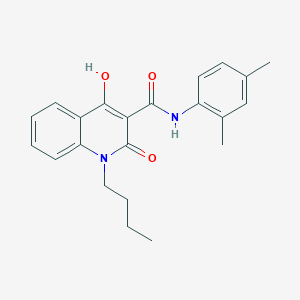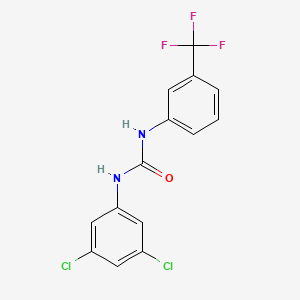![molecular formula C14H11N3O2S B11969880 (2E)-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11969880.png)
(2E)-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-PHENYL-2-FURALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the reaction of 5-phenyl-2-furaldehyde with thiosemicarbazide under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the thiazolidine ring.
Industrial Production Methods
Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches may be employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-PHENYL-2-FURALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidine derivatives .
Aplicaciones Científicas De Investigación
5-PHENYL-2-FURALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-PHENYL-2-FURALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring and hydrazone moiety play crucial roles in its biological activities. It can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-PHENYL-2-FURALDEHYDE (5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
- 2-FURALDEHYDE (5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
- 2-FURALDEHYDE (5-(4-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
Uniqueness
5-PHENYL-2-FURALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is unique due to its specific combination of a furaldehyde moiety with a thiazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H11N3O2S |
|---|---|
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
(2E)-2-[(E)-(5-phenylfuran-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H11N3O2S/c18-13-9-20-14(16-13)17-15-8-11-6-7-12(19-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,18)/b15-8+ |
Clave InChI |
VSWKGDFUOQHOGZ-OVCLIPMQSA-N |
SMILES isomérico |
C1C(=O)N/C(=N\N=C\C2=CC=C(O2)C3=CC=CC=C3)/S1 |
SMILES canónico |
C1C(=O)NC(=NN=CC2=CC=C(O2)C3=CC=CC=C3)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11969804.png)
![methyl 4-[(E)-{[3-(2-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11969808.png)

![2-Benzyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11969819.png)
![1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11969826.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11969829.png)

![N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide](/img/structure/B11969839.png)


![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)

![[(3Z)-3-(5-[4-(Acetyloxy)-3-methoxyphenyl]-6-(methoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11969884.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11969893.png)
